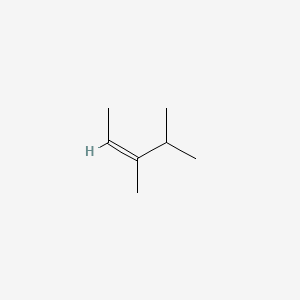

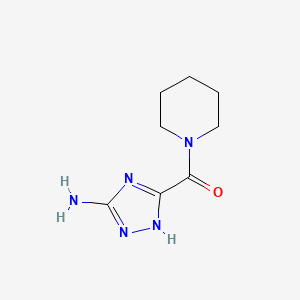

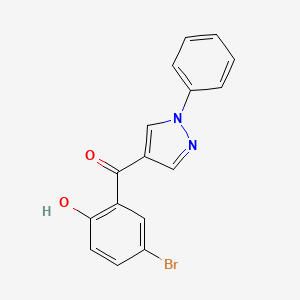

![molecular formula C12H13NO3 B1269992 {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid CAS No. 832681-49-9](/img/structure/B1269992.png)

{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of compounds with complex structures like "{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid" involves multi-step processes, including cyclization reactions and the use of Lewis acid catalysts for creating heterocycles from peptide acetals. These methods provide a pathway to novel amino acid-derived heterocycles and peptidomimetic scaffolds, offering a versatile approach for the synthesis of similar compounds (Todd, Ndubaku, & Bartlett, 2002).

Molecular Structure Analysis

X-ray diffraction techniques and NMR spectroscopy are critical in determining the molecular structure of related compounds. For instance, the structural and spectroscopic studies of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and related compounds provide insights into the molecular configurations and the importance of intermolecular hydrogen bonds in stabilizing structures (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of cyclopropyl-containing compounds are influenced by their structural characteristics. For example, the cyclization reactions of cyclopropylideneacetic acids and esters mediated by CuX(2) highlight the selectivity and yields of different products, demonstrating the versatility of cyclopropyl groups in chemical synthesis (Huang & Zhou, 2002).

Physical Properties Analysis

The physical properties of cyclopropyl-containing compounds can be analyzed through spectroscopic and thermal methods. The study of biphenyl-4,4′-diacetic acid, for instance, shows the impact of substituents on crystal structure and thermal stability, which could be relevant for understanding the physical properties of "{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid" (Sienkiewicz-Gromiuk, Głuchowska, Tarasiuk, Mazur, & Rzączyńska, 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are closely related to the molecular structure. The reactivity of N-cyclopropyl-N-alkylanilines with nitrous acid, producing N-alkyl-N-nitrosoaniline through the specific cleavage of the cyclopropyl group, exemplifies how structural elements influence chemical behavior and properties (Loeppky & Elomari, 2000).

Scientific Research Applications

Metabolic Studies and Species Differences

The metabolism of this compound, a nonsteroidal anti-inflammatory agent, has been studied in rats, dogs, and monkeys, revealing significant species differences in its biotransformation. In rats, most of the compound was excreted unchanged, while in monkeys and dogs, various metabolites and conjugates were identified, indicating diverse metabolic pathways across species (Lan, El-Hawey, Dean, & Schreiber, 1975).

Reactivity and Synthesis Studies

Research on the reactivity of enaminocarbonyl compounds, including those similar to {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid, has shown that they can react with 1-phenylpyrazolidin-3,5-dione to yield pyrano[2,3-c]pyrazoles. This study provides insights into the chemical behavior and potential applications of this compound in synthesis (Maquestiau & Eynde, 2010).

Antioxidant and Inhibitory Studies

Investigations into the antioxidant properties and xanthine oxidase inhibitory activities of compounds derived from similar amino acids have been conducted. These studies are crucial for understanding the potential therapeutic applications of such compounds (Ikram et al., 2015).

Molecular Structure and Binding Studies

Studies have also focused on the crystalline structure of related compounds and their binding properties, which are vital for understanding their interaction with biological molecules and potential applications in drug design (Prayzner, Ojadi, Golen, & Williard, 1996).

Application in Coordination Chemistry

Research has also explored the synthesis of chiral complexes involving amino acids and transition metals, providing insights into the use of such compounds in coordination chemistry and potential applications in catalysis (Enamullah et al., 2006).

Safety And Hazards

properties

IUPAC Name |

2-[4-(cyclopropanecarbonylamino)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(15)7-8-1-5-10(6-2-8)13-12(16)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWJWGOECZCPCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361392 |

Source

|

| Record name | {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid | |

CAS RN |

832681-49-9 |

Source

|

| Record name | {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.